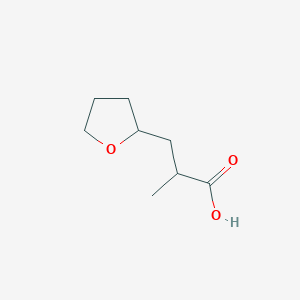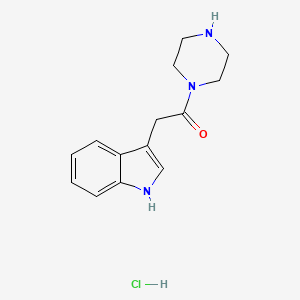![molecular formula C14H13ClFNO2S B2529171 2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine CAS No. 339277-01-9](/img/structure/B2529171.png)
2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine
Description
The compound of interest, 2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine, is a chlorinated pyridine derivative with potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar pyridine derivatives, their synthesis, and properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of pyridine derivatives is a topic of interest due to their relevance in pharmaceuticals. Paper outlines a modified synthesis route for a related compound, 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, which is an intermediate in the synthesis of Dexlansoprazole, a medication used for gastroesophageal reflux disease. The synthesis involves N-oxidation, one-pot synthesis with NaSH and methyl iodide, oxidation with H2O2, and chlorination with trichloroisocyanuric acid. This method emphasizes green chemistry principles, aiming to reduce waste and improve atom economy. Although the target compound is different, similar synthetic strategies could potentially be applied to synthesize 2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine.
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR and FT-Raman are essential tools for analyzing the molecular structure of compounds. In paper , these techniques were used to study the vibrational spectral analysis of a pyrimidine derivative. The study included computational methods like density functional theory (DFT) to predict equilibrium geometry and vibrational wave numbers. While the compound studied is not the same as our target molecule, the approach of using spectroscopic techniques combined with computational methods is relevant for analyzing the molecular structure of 2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine.
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be complex, as shown in paper , which discusses various reactions of polyhalogenated pyridine compounds. These reactions include methylation, oxidation, and pyrolysis, leading to different products depending on the conditions. For instance, oxidation with peroxyacetic acid yielded sulfinyl and sulfonyl derivatives. This information suggests that the sulfonyl group in the target compound could potentially be introduced through similar oxidation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their functional groups. Paper explores the fluorescence properties of compounds after derivatization with a specific reagent. Although the target compound is not directly studied, the derivatization and detection techniques mentioned could be relevant for analyzing the fluorescence properties of 2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine. Additionally, the paper discusses the optimization of reaction conditions for derivatization, which could be useful when studying the reactivity of the target compound's functional groups.
Scientific Research Applications
Environmental and Health Impacts of Fluoroalkylether Compounds
Environmental Fate and Effects of Ether-PFAS : A critical review highlighted the persistent, bioaccumulative, and toxic properties of per- and polyfluoroalkyl substances (PFAS), including fluoroalkylether compounds like F-53B, Gen-X, and ADONA. This review covers their environmental occurrence, fate, and comparative toxicity with legacy PFAS such as PFOA and PFOS. Advances in non-target screening using high-resolution mass spectrometry have identified novel ether-PFAS, underscoring the need for further research on their environmental and health impacts (Munoz et al., 2019).
Health Risks of Novel Fluorinated Alternatives : Another review discussed the sources, fates, environmental effects, and health risks of alternative PFAS compounds, including novel fluorinated alternatives that are emerging as dominant global pollutants. This review suggests that these alternatives may have comparable or even more serious potential toxicity than legacy PFASs, indicating the need for additional toxicological studies (Wang et al., 2019).
Synthesis and Application in Pharmaceuticals
- Novel Synthesis of Omeprazole and Pharmaceutical Impurities : A review focused on novel methods for the synthesis of omeprazole, a proton pump inhibitor, and its pharmaceutical impurities, which may provide insights into the chemical synthesis and potential applications of related compounds, including 2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine (Saini et al., 2019).
properties
IUPAC Name |
2-chloro-3-(4-fluoro-2-methylphenyl)sulfonyl-4,6-dimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO2S/c1-8-7-11(16)4-5-12(8)20(18,19)13-9(2)6-10(3)17-14(13)15/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKABLBVWBMHLNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=C(C=C(C=C2)F)C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901332255 | |
| Record name | 2-chloro-3-(4-fluoro-2-methylphenyl)sulfonyl-4,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901332255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666442 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine | |
CAS RN |
339277-01-9 | |
| Record name | 2-chloro-3-(4-fluoro-2-methylphenyl)sulfonyl-4,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901332255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2529089.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide](/img/structure/B2529090.png)

![3-(4-Ethoxyphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2529095.png)

![Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2529101.png)

![3-chloro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2529103.png)
![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-furohydrazide](/img/structure/B2529104.png)


![(Z)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2529108.png)
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2529110.png)